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Audience: Researchers, scientists, and drug
development professionals
2-Bromo-5-methoxypyridin-4-amine: A Versatile

Scaffold for Modern Medicinal Chemistry
Introduction

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel
molecular entities depend heavily on the availability of versatile chemical building blocks. 2-
Bromo-5-methoxypyridin-4-amine has emerged as a particularly valuable heterocyclic
intermediate. Characterized by a pyridine core functionalized with a reactive bromine atom, a
methoxy group, and an amino group, this compound offers multiple strategic vectors for
chemical modification. This unique arrangement of functional groups makes it an important
scaffold for constructing complex molecules, especially in the development of active
pharmaceutical ingredients (APIs) targeting a range of diseases, including neurological
disorders. The pyridine motif itself is a privileged structure in medicinal chemistry, appearing in
numerous approved drugs, and the specific substitution pattern of this compound allows for
nuanced modulation of physicochemical and pharmacological properties.
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This guide provides an in-depth analysis of 2-Bromo-5-methoxypyridin-4-amine, covering its
physicochemical properties, synthetic pathways, core reactivity, and applications, with a focus
on leveraging its potential in drug development programs.

Physicochemical Properties

The fundamental properties of 2-Bromo-5-methoxypyridin-4-amine are critical for its use in
synthetic chemistry. A comprehensive understanding of these characteristics is essential for
reaction design, purification, and formulation. High purity is crucial to ensure predictable
reactivity and avoid the formation of unwanted side products in subsequent synthetic steps.

Property Value Reference
CAS Number 1417644-40-6

Molecular Formula CeH7BrN20

Molecular Weight 203.04 g/mol

Appearance Solid / Powder

Boiling Point 340.4+37.0 °C (at 760 mmHg)

Density 1.622+0.06 g/cm3

Storage 2-8°C, under inert gas

SMILES COC1=CN=C(C=C1N)Br

InChi Key ZMXFLZUNHINXLA-

UHFFFAOYSA-N

Synthesis and Reactivity

While a specific, detailed public-domain synthesis for 2-Bromo-5-methoxypyridin-4-amine is
not extensively documented, a plausible synthetic route can be devised based on established
pyridine chemistry principles. The presence of both an amino group and a bromine atom
provides two primary points for chemical diversification. The bromine atom at the 2-position is
particularly well-suited for palladium-catalyzed cross-coupling reactions, which are foundational
methods in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.
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General Synthetic Workflow

A logical synthetic approach would involve the strategic introduction of the required functional
groups onto a pyridine ring. The following diagram outlines a conceptual workflow for the
synthesis and subsequent functionalization of the title compound.
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Caption: Conceptual workflow for the synthesis and derivatization of 2-Bromo-5-
methoxypyridin-4-amine.

Key Applications in Palladium-Catalyzed Cross-
Coupling

The true synthetic utility of 2-Bromo-5-methoxypyridin-4-amine is realized in its application
as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position
Is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds
between an organohalide and an organoboron compound. This reaction is a cornerstone in
medicinal chemistry for synthesizing biaryl and heteroaryl scaffolds, which are prevalent in
many drug molecules. For 2-Bromo-5-methoxypyridin-4-amine, this reaction allows for the
introduction of a wide variety of aryl or heteroaryl substituents at the 2-position, enabling
extensive structure-activity relationship (SAR) studies.

The catalytic cycle, shown below, involves three key steps: oxidative addition of the aryl
bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to
yield the final product and regenerate the Pd(0) catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for analogous bromopyridine substrates.

o Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen),
combine 2-Bromo-5-methoxypyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2-
1.5 eq), and a base such as potassium carbonate (K2COs) or potassium phosphate (KsPOa)
(2.0-2.5 eq).

o Catalyst Addition: Add the palladium catalyst, for instance,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (3-5 mol%) or a combination of
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Palladium(ll) acetate [Pd(OAc)z] and a suitable phosphine ligand.

o Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water

(typically in a 4:1 ratio) is commonly used.

o Reaction Execution: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the
reaction progress using an appropriate technique, such as Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically
range from 8 to 18 hours.

o Work-up and Purification: After the reaction is complete, cool the mixture to room
temperature and filter it through a pad of celite. Dilute the filtrate with an organic solvent like
ethyl acetate and wash sequentially with water and brine. Dry the organic layer over
anhydrous sodium sulfate (NazS0a), filter, and concentrate under reduced pressure. Purify
the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-
5-methoxypyridin-4-amine derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling
reaction, specifically for the formation of carbon-nitrogen bonds. This reaction has
revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals. It
allows for the coupling of 2-Bromo-5-methoxypyridin-4-amine with a vast range of primary or
secondary amines, providing direct access to N-substituted derivatives.

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), coordination of the
amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive

elimination to form the C-N bond.
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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on well-established methods for the amination of heteroaryl halides.

+ Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add the
palladium precursor (e.g., Pd(OAc)z), a suitable phosphine ligand (e.g., dppp, BINAP), and a
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strong, non-nucleophilic base such as sodium tert-butoxide (NaO'Bu).

o Reagent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous toluene or
another suitable solvent, followed by 2-Bromo-5-methoxypyridin-4-amine (1.0 eq) and the
desired primary or secondary amine (1.1-1.5 eq).

o Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with
vigorous stirring. Monitor the reaction's progress by LC-MS or TLC. Reaction times typically
range from 12 to 24 hours.

o Work-up and Purification: After completion, cool the reaction to room temperature. Carefully
quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous Na2SQOa4, and concentrate in vacuo. Purify the crude
product by column chromatography to yield the N-substituted aminopyridine.

Applications in Drug Discovery: Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors,
often by interacting with the hinge region of the kinase ATP-binding site. Derivatives of
brominated pyridines have been successfully used to synthesize potent inhibitors for various
kinases implicated in diseases like cancer and inflammatory conditions. For example,
compounds derived from similar scaffolds have shown promise as inhibitors of p38 MAP
kinase, a key regulator of inflammatory responses. The dysregulation of the p38 pathway is
linked to diseases such as rheumatoid arthritis and COPD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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